3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide
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Overview
Description
The compound “3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide” is a complex organic molecule that features multiple functional groups, including benzimidazole, benzothiazole, fluorophenyl, and isothiazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of Benzimidazole and Benzothiazole Rings: These heterocyclic rings can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of Isothiazolidinone Ring: This step may involve cyclization reactions under specific conditions to form the isothiazolidinone ring.
Coupling Reactions: The final steps may involve coupling reactions to link the various functional groups together.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and Reduction: The presence of multiple functional groups allows for selective oxidation and reduction reactions.
Substitution Reactions: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Cyclization and Ring-Opening Reactions: The isothiazolidinone ring may undergo cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon).
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield benzimidazolone derivatives.
Scientific Research Applications
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, the compound may have potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of the compound will depend on its specific interactions with molecular targets. For example, if the compound exhibits antimicrobial activity, it may do so by inhibiting the synthesis of bacterial cell walls or interfering with bacterial DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzimidazole or benzothiazole derivatives, such as:
- 2-(2-Benzothiazolylthio)benzimidazole
- 2-(2-Benzimidazolylthio)benzothiazole
- Fluorophenyl Isothiazolidinone Derivatives
Properties
Molecular Formula |
C25H20FN5O3S2 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(1,3-benzothiazol-2-ylamino)ethyl]-2-fluorophenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C25H20FN5O3S2/c26-16-11-14(9-10-15(16)22-13-23(32)31-36(22,33)34)12-20(24-27-17-5-1-2-6-18(17)28-24)30-25-29-19-7-3-4-8-21(19)35-25/h1-11,20,22H,12-13H2,(H,27,28)(H,29,30)(H,31,32)/t20-,22?/m0/s1 |
InChI Key |
WPUFGGKRENZYJA-AIBWNMTMSA-N |
SMILES |
C1C(S(=O)(=O)NC1=O)C2=C(C=C(C=C2)CC(C3=NC4=CC=CC=C4N3)NC5=NC6=CC=CC=C6S5)F |
Isomeric SMILES |
C1C(S(=O)(=O)NC1=O)C2=C(C=C(C=C2)C[C@@H](C3=NC4=CC=CC=C4N3)NC5=NC6=CC=CC=C6S5)F |
Canonical SMILES |
C1C(S(=O)(=O)NC1=O)C2=C(C=C(C=C2)CC(C3=NC4=CC=CC=C4N3)NC5=NC6=CC=CC=C6S5)F |
Origin of Product |
United States |
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